2-Decyltetradecyl prop-2-enoate
Description
2-Decyltetradecyl prop-2-enoate is a long-chain alkyl ester derivative of prop-2-enoic acid (acrylic acid). Its structure comprises a branched or substituted alkyl group (decyltetradecyl) esterified to the α,β-unsaturated carbonyl group of prop-2-enoate. Such esters are typically utilized in polymer chemistry, coatings, and as intermediates in organic synthesis. The extended alkyl chain likely enhances hydrophobicity, reducing volatility and improving thermal stability compared to shorter-chain analogs .
Properties
IUPAC Name |
2-decyltetradecyl prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H52O2/c1-4-7-9-11-13-15-16-18-20-22-24-26(25-29-27(28)6-3)23-21-19-17-14-12-10-8-5-2/h6,26H,3-5,7-25H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJXNOEBKXNJEMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(CCCCCCCCCC)COC(=O)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H52O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30627663 | |
| Record name | 2-Decyltetradecyl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30627663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
536972-34-6 | |
| Record name | 2-Decyltetradecyl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30627663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Decyltetradecyl prop-2-enoate typically involves the esterification of 2-propenoic acid with 2-decyltetradecanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-purity reactants and optimized reaction conditions, such as controlled temperature and pressure, are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Decyltetradecyl prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to form alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or alcohols, depending on the nucleophile used.
Scientific Research Applications
2-Decyltetradecyl prop-2-enoate has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential use in biochemical assays and as a component in biological membranes.
Medicine: Explored for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants.
Mechanism of Action
The mechanism of action of 2-Decyltetradecyl prop-2-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release 2-propenoic acid and 2-decyltetradecanol, which can then participate in various biochemical pathways. The compound’s hydrophobic tail allows it to integrate into lipid membranes, potentially affecting membrane fluidity and function.
Comparison with Similar Compounds
Biological Activity
Chemical Structure and Properties
2-Decyltetradecyl prop-2-enoate is an ester formed from the reaction of 2-propenoic acid (or acrylic acid) and 2-decyltetradecanol. Its molecular formula is CHO, characterized by a long hydrophobic tail that enhances its physicochemical properties, making it suitable for various applications in biochemical assays and membrane studies.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in its interactions with biological membranes. Its hydrophobic nature allows it to integrate into lipid bilayers, potentially influencing membrane fluidity and function, which is critical for cellular processes and drug delivery systems.
Applications in Biochemical Research
1. Membrane Studies
The compound's ability to incorporate into lipid membranes has been explored for its effects on membrane dynamics. Studies have shown that it can alter membrane permeability, which is vital for understanding drug delivery mechanisms and cellular interactions.
2. Drug Delivery Agent
Due to its compatibility with biological systems, this compound is being investigated as a potential drug delivery agent. Its structural properties allow it to encapsulate therapeutic agents, enhancing their bioavailability and efficacy.
Table 1: Biological Activities of this compound
| Activity | Description | Reference |
|---|---|---|
| Membrane Integration | Alters lipid bilayer properties, impacting fluidity and permeability. | |
| Drug Delivery Potential | Capable of encapsulating therapeutic agents for enhanced delivery. | |
| Biochemical Assays | Used in various assays to study membrane dynamics and interactions with drugs. |
Case Study 1: Membrane Dynamics
A study investigated the incorporation of this compound into model lipid bilayers. The findings indicated a significant alteration in membrane fluidity, suggesting that this compound could serve as a valuable tool in studying membrane-related biological processes.
Case Study 2: Drug Delivery Systems
In another research project, the compound was utilized to enhance the delivery of anticancer drugs. The results demonstrated improved drug solubility and stability, indicating potential applications in cancer therapy.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
